molecular formula C6H12O6 B15139900 L-Glucose-13C

L-Glucose-13C

Cat. No.: B15139900
M. Wt: 181.15 g/mol
InChI Key: GZCGUPFRVQAUEE-IHZDOXTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Glucose-13C is a labeled form of glucose where the carbon-13 isotope is incorporated into the glucose molecule. This isotopic labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The incorporation of carbon-13 allows for the detailed tracking and analysis of metabolic pathways and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glucose-13C typically involves the incorporation of carbon-13 into the glucose molecule through chemical or enzymatic methods. One common approach is to start with a carbon-13 labeled precursor, such as carbon-13 labeled carbon dioxide, and incorporate it into the glucose molecule through a series of enzymatic reactions. This process often involves the use of specific enzymes that facilitate the incorporation of the carbon-13 isotope into the glucose structure.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using carbon-13 labeled precursors. The process is optimized to ensure high yield and purity of the labeled glucose. Advanced techniques such as fermentation with carbon-13 labeled substrates or chemical synthesis using carbon-13 labeled reagents are employed to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

L-Glucose-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions are carefully controlled to ensure the desired transformation of the glucose molecule while preserving the carbon-13 label.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce carbon-13 labeled gluconic acid, while reduction can yield carbon-13 labeled sorbitol.

Scientific Research Applications

L-Glucose-13C has a wide range of scientific research applications, including:

    Chemistry: Used in NMR spectroscopy to study the structure and dynamics of glucose and its derivatives.

    Biology: Employed in metabolic studies to trace the pathways of glucose metabolism in cells and organisms.

    Medicine: Utilized in diagnostic imaging techniques such as positron emission tomography (PET) to monitor glucose uptake and utilization in tissues.

    Industry: Applied in the production of labeled compounds for research and development in pharmaceuticals and biotechnology.

Mechanism of Action

The mechanism of action of L-Glucose-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 isotope allows for the detailed tracking of glucose metabolism, providing insights into the molecular targets and pathways involved. This information is crucial for understanding various biological processes and disease mechanisms.

Comparison with Similar Compounds

L-Glucose-13C can be compared with other isotopically labeled glucose compounds, such as D-Glucose-13C and uniformly labeled carbon-13 glucose. While all these compounds are used for similar research purposes, this compound is unique in its specific labeling of the L-isomer of glucose, which can provide distinct insights into metabolic pathways and biochemical reactions.

List of Similar Compounds

  • D-Glucose-13C
  • Uniformly labeled carbon-13 glucose
  • Carbon-13 labeled fructose
  • Carbon-13 labeled galactose

This compound stands out due to its specific labeling and the unique information it provides in scientific research.

Properties

Molecular Formula

C6H12O6

Molecular Weight

181.15 g/mol

IUPAC Name

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m1/s1/i1+1

InChI Key

GZCGUPFRVQAUEE-IHZDOXTNSA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.